N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, a thiophene ring, and an imidazo[1,2-a]pyridine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Imidazo[1,2-a]pyridine Core: This involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzodioxin and imidazo[1,2-a]pyridine intermediates with a thiophene derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scale-up, and advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the imidazo[1,2-a]pyridine moiety using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxin and thiophene rings, respectively.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Substituted benzodioxin or thiophene derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological activity.
Comparison with Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(furan-3-yl)imidazo[1,2-a]pyridin-3-amine
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine
Comparison: Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine exhibits unique properties due to the presence of the thiophene ring, which can enhance its electronic properties and biological activity. The benzodioxin ring also contributes to its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H17N3O2S/c1-13-3-2-7-23-19(13)22-18(14-6-10-26-12-14)20(23)21-15-4-5-16-17(11-15)25-9-8-24-16/h2-7,10-12,21H,8-9H2,1H3 |
InChI Key |
ARQZHVURYDJLAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC3=CC4=C(C=C3)OCCO4)C5=CSC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.